molecular formula C19H23ClF2N4O2 B14018914 4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine

4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine

Cat. No.: B14018914
M. Wt: 412.9 g/mol
InChI Key: QKHJFFLTLIMYGA-WYRIXSBYSA-N
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Description

“4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine” is a synthetic organic compound that belongs to the class of pyrido[4,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butoxy group: This step may involve the use of tert-butyl alcohol and a suitable base.

    Chlorination and fluorination: These steps can be carried out using reagents such as thionyl chloride and fluorine sources under controlled conditions.

    Attachment of the hexahydropyrrolizin-8-yl group: This step may involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butoxy-7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidine: is similar to other pyrido[4,3-d]pyrimidine derivatives, which may have different substituents at various positions.

Properties

Molecular Formula

C19H23ClF2N4O2

Molecular Weight

412.9 g/mol

IUPAC Name

7-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-4-[(2-methylpropan-2-yl)oxy]pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C19H23ClF2N4O2/c1-18(2,3)28-16-12-8-23-15(20)13(22)14(12)24-17(25-16)27-10-19-5-4-6-26(19)9-11(21)7-19/h8,11H,4-7,9-10H2,1-3H3/t11-,19+/m1/s1

InChI Key

QKHJFFLTLIMYGA-WYRIXSBYSA-N

Isomeric SMILES

CC(C)(C)OC1=NC(=NC2=C(C(=NC=C21)Cl)F)OC[C@@]34CCCN3C[C@@H](C4)F

Canonical SMILES

CC(C)(C)OC1=NC(=NC2=C(C(=NC=C21)Cl)F)OCC34CCCN3CC(C4)F

Origin of Product

United States

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